molecular formula C13H15N3O3 B6073753 N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No. B6073753
M. Wt: 261.28 g/mol
InChI Key: MFZAAQJLJWBRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves the inhibition of certain enzymes and pathways involved in inflammation and cancer. It has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins which contribute to inflammation. It has also been found to inhibit the PI3K/Akt/mTOR pathway which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide in lab experiments include its potential in various scientific fields, its ease of synthesis, and its relatively low cost. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the study of N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide include further investigation of its potential in various scientific fields such as neurodegenerative diseases and cancer. Additionally, the development of more potent analogs with improved solubility and reduced toxicity is an area of interest. The use of N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide in combination therapy with other drugs is also an area of potential research. Finally, the study of the compound's pharmacokinetics and pharmacodynamics in vivo is an area of ongoing research.
In conclusion, N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential in various scientific fields.

Synthesis Methods

The synthesis method of N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves the reaction of 2-aminobenzamide with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product which is then purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as HPLC and NMR.

Scientific Research Applications

N-(3-methoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-methoxypropyl)-4-oxo-3H-quinazoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-19-8-4-7-14-13(18)11-15-10-6-3-2-5-9(10)12(17)16-11/h2-3,5-6H,4,7-8H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZAAQJLJWBRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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